molecular formula C16H16Cl2N2O B2382014 N-(2-tert-butylphenyl)-5,6-dichloropyridine-3-carboxamide CAS No. 878586-09-5

N-(2-tert-butylphenyl)-5,6-dichloropyridine-3-carboxamide

Cat. No.: B2382014
CAS No.: 878586-09-5
M. Wt: 323.22
InChI Key: GUZCBJDPDXCUKD-UHFFFAOYSA-N
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Description

N-(2-tert-butylphenyl)-5,6-dichloropyridine-3-carboxamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. The compound features a pyridine ring substituted with two chlorine atoms and a carboxamide group attached to a tert-butylphenyl moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-tert-butylphenyl)-5,6-dichloropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of condensation reactions involving appropriate precursors.

    Amidation: The carboxamide group is introduced by reacting the chlorinated pyridine with an amine derivative, such as 2-tert-butylaniline, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalytic systems can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-tert-butylphenyl)-5,6-dichloropyridine-3-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Hydrolysis: The carboxamide group can undergo hydrolysis to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

Major Products

    Substitution: Products include derivatives with various functional groups replacing the chlorine atoms.

    Oxidation: Oxidized products may include carboxylic acids or ketones.

    Reduction: Reduced products may include amines or alcohols.

Scientific Research Applications

N-(2-tert-butylphenyl)-5,6-dichloropyridine-3-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.

    Medicine: Research into its pharmacological properties may reveal therapeutic applications, such as anti-inflammatory or anticancer activities.

    Industry: It can be used in the development of new materials, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-tert-butylphenyl)-5,6-dichloropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-(2-tert-butylphenyl)maleimides: These compounds share the tert-butylphenyl moiety and exhibit similar steric properties.

    5,6-Dichloropyridine Derivatives: Compounds with similar substitution patterns on the pyridine ring.

Uniqueness

N-(2-tert-butylphenyl)-5,6-dichloropyridine-3-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features allow for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-tert-butylphenyl)-5,6-dichloropyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O/c1-16(2,3)11-6-4-5-7-13(11)20-15(21)10-8-12(17)14(18)19-9-10/h4-9H,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUZCBJDPDXCUKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1NC(=O)C2=CC(=C(N=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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